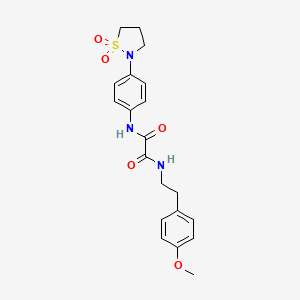

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxyphenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-28-18-9-3-15(4-10-18)11-12-21-19(24)20(25)22-16-5-7-17(8-6-16)23-13-2-14-29(23,26)27/h3-10H,2,11-14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQQJYJDNAZMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C19H21N3O4S

- Molecular Weight : 373.51 g/mol

- CAS Number : 1105205-93-3

The structure features a dioxidoisothiazolidin moiety, a phenyl ring, and an oxalamide group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O4S |

| Molecular Weight | 373.51 g/mol |

| CAS Number | 1105205-93-3 |

| Functional Groups | Isothiazolidine, Oxalamide |

Research indicates that this compound primarily exerts its effects through modulation of cellular pathways involved in cell cycle regulation and apoptosis. It has been shown to influence the G1-S transition in the cell cycle and modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation.

Anticancer Properties

The compound has demonstrated significant potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, suggesting its utility in cancer therapy. Specifically, it has been reported to interact with various signaling pathways that regulate apoptosis and cell survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against a range of bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways leading to programmed cell death.

Study 2: Antimicrobial Activity

In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Research Findings Summary

Recent research highlights the following key findings regarding the biological activity of this compound:

- Cell Cycle Regulation : Modulates CDK activity affecting cell proliferation.

- Apoptosis Induction : Activates apoptotic pathways in cancer cells.

- Antimicrobial Effects : Effective against various bacterial strains with lower MIC values compared to traditional antibiotics.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below highlights structural variations and their implications:

Metabolic and Toxicological Considerations

- Metabolism : Oxalamides with methoxy or pyridyl groups (e.g., S336) undergo Phase I oxidation and Phase II glucuronidation. The sulfone group in the target compound may reduce oxidative metabolism, extending half-life .

- Safety Margins : Margins of safety (MOS) for S336 exceed 33 million in humans, implying low risk at typical exposure levels. Structural similarity suggests the target compound may share this advantage .

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxyphenethyl)oxalamide with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Amide coupling : Use oxalyl chloride with substituted amines under controlled conditions (e.g., inert atmosphere, 0–5°C) to form the oxalamide core .

- Functionalization : Introduce the 1,1-dioxidoisothiazolidine moiety via nucleophilic substitution or cyclization reactions, requiring precise pH and temperature control .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Critical parameters include reaction time (monitored via TLC), solvent choice (e.g., dioxane for polar intermediates), and catalyst optimization (e.g., DMAP for coupling efficiency) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this oxalamide derivative?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent integration and connectivity, with characteristic peaks for oxalamide carbonyls (~165–170 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : ESI-MS and HRMS validate molecular weight and fragmentation patterns (e.g., loss of methoxy or sulfone groups) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts like dimeric impurities .

Q. How does the compound's stability under varying pH and temperature conditions influence experimental design in biological assays?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C) monitored via HPLC. The sulfone and oxalamide groups may hydrolyze under strongly acidic/basic conditions, necessitating buffer selection (e.g., phosphate buffer pH 7.4 for in vitro assays) .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (e.g., >180°C) . Store lyophilized samples at -20°C to prevent degradation .

Advanced Research Questions

Q. What methodological approaches are recommended to evaluate the compound's inhibitory effects on enzymatic targets like cytochrome P450 isoforms or stearoyl-CoA desaturase?

- Methodological Answer :

- In Vitro Enzyme Assays : Use recombinant enzymes (e.g., CYP4F11 or SCD1) with fluorogenic substrates. Measure IC₅₀ values via kinetic fluorescence assays (λₑₓ = 340 nm, λₑₘ = 460 nm) .

- Mechanistic Studies : Pre-incubate the compound with NADPH (for CYPs) to assess time-dependent inhibition. Analyze data using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How can researchers resolve contradictions between in vitro bioactivity data and in vivo efficacy results for this compound?

- Methodological Answer :

- Pharmacokinetic (PK) Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and metabolic stability. Poor absorption or rapid hepatic clearance (e.g., CYP3A4-mediated metabolism) may explain discrepancies .

- Metabolite Identification : Use high-resolution MS/MS to detect active/inactive metabolites. Modify the structure (e.g., introduce methyl groups) to block metabolic hotspots .

Q. What computational strategies are employed to model the compound's interactions with biological targets and predict binding affinities?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4F11) to identify key binding residues (e.g., hydrogen bonds with Arg122 or Tyr306) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and free energy changes (MM-PBSA analysis) .

Q. How to design structure-activity relationship (SAR) studies to optimize the pharmacophore of this oxalamide derivative?

- Methodological Answer :

- Analog Synthesis : Replace the 4-methoxyphenethyl group with electron-withdrawing (e.g., -CF₃) or bulky substituents to modulate target affinity .

- Bioisosteric Replacement : Substitute the dioxidoisothiazolidine ring with sulfonamides or oxazolidinones to improve solubility or reduce toxicity .

- Activity Cliffs : Use IC₅₀ data from analogs to build 3D-QSAR models (e.g., CoMFA) guiding further optimization .

Q. What analytical techniques are critical for quantifying the compound in complex biological matrices during pharmacokinetic studies?

- Methodological Answer :

- LC-MS/MS : Use a triple quadrupole mass spectrometer (MRM mode) with deuterated internal standards. Optimize extraction protocols (e.g., protein precipitation with acetonitrile) for plasma/brain homogenates .

- Validation Parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.